ErbB4 Kinase Inhibition: JNJ‑28871063 vs. Lapatinib
JNJ‑28871063 inhibits ErbB4 with an IC₅₀ of 21 nM, whereas the clinically approved dual EGFR/ErbB2 inhibitor lapatinib shows no meaningful ErbB4 inhibition at concentrations up to 10 µM [1]. This difference is critical because ErbB4 signaling is implicated in both tumor suppression in certain breast cancers and in neurological processes relevant to CNS metastasis models [2].
| Evidence Dimension | ErbB4 kinase IC₅₀ |
|---|---|
| Target Compound Data | 21 nM |
| Comparator Or Baseline | Lapatinib: no significant inhibition (IC₅₀ >10 µM) |
| Quantified Difference | >476‑fold greater potency for JNJ‑28871063 at ErbB4 |
| Conditions | Biochemical kinase assay; ATP‑competitive format |
Why This Matters
Ability to inhibit ErbB4 distinguishes JNJ‑28871063 from lapatinib and enables experimental designs requiring pan‑ErbB coverage including ErbB4‑dependent phenotypes.
- [1] Rusnak, D.W., et al. (2001). The effects of the novel, reversible epidermal growth factor receptor/ErbB‑2 tyrosine kinase inhibitor, GW2016, on the growth of human normal and tumor‑derived cell lines in vitro and in vivo. Molecular Cancer Therapeutics, 1(2), 85‑94. View Source
- [2] Emanuel, S.L., et al. (2008). Cellular and in vivo activity of JNJ‑28871063, a nonquinazoline pan‑ErbB kinase inhibitor that crosses the blood‑brain barrier and displays efficacy against intracranial tumors. Molecular Pharmacology, 73(2), 338‑348. doi:10.1124/mol.107.041236. View Source
